N-(phenylsulfonyl)norvaline
Overview
Description
N-(phenylsulfonyl)norvaline is a chemical compound with the molecular formula C11H15NO4S It is a derivative of norvaline, an amino acid, and features a phenylsulfonyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(phenylsulfonyl)norvaline can be synthesized through the sulfonylation of norvaline. One common method involves the reaction of norvaline with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and implementing efficient purification techniques to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(phenylsulfonyl)norvaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides.
Scientific Research Applications
N-(phenylsulfonyl)norvaline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(phenylsulfonyl)norvaline involves its interaction with specific molecular targets. For instance, as an arginase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of arginine to ornithine and urea. This inhibition can have various physiological effects, including modulation of nitric oxide production and regulation of the urea cycle .
Comparison with Similar Compounds
Similar Compounds
Norvaline: A non-proteinogenic amino acid with similar structural features but lacking the phenylsulfonyl group.
Phenylsulfonyl derivatives: Compounds like N-(phenylsulfonyl)glycine and N-(phenylsulfonyl)alanine share the phenylsulfonyl group but differ in the amino acid backbone.
Uniqueness
N-(phenylsulfonyl)norvaline is unique due to the combination of the norvaline backbone and the phenylsulfonyl group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(benzenesulfonamido)pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-2-6-10(11(13)14)12-17(15,16)9-7-4-3-5-8-9/h3-5,7-8,10,12H,2,6H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKWQJWNJXWUHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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